

Spectroscopic Data and Characterization of (Quinolin-5-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Quinolin-5-ylmethanamine*

Cat. No.: *B1314836*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound (Quinolin-5-yl)methanamine. Due to the limited availability of experimental spectra in public databases, this guide presents high-quality predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside a theoretical mass spectrum analysis. Furthermore, it outlines comprehensive, representative experimental protocols for the acquisition of such data and includes a generalized workflow for the spectroscopic characterization of newly synthesized compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (Quinolin-5-yl)methanamine. This data was generated using computational models and should be considered for reference purposes.^{[1][2][3]} Experimental verification is recommended.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for (Quinolin-5-yl)methanamine

Atom Number	Predicted Chemical Shift (ppm)	Multiplicity
H2	8.85	dd
H3	7.45	dd
H4	8.05	dd
H6	7.65	d
H7	7.55	t
H8	8.15	d
CH ₂	4.10	s
NH ₂	1.80 (broad)	s

Predicted in CDCl₃ solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for (Quinolin-5-yl)methanamine

Atom Number	Predicted Chemical Shift (ppm)
C2	150.5
C3	121.0
C4	135.0
C4a	129.5
C5	138.0
C6	128.0
C7	126.5
C8	130.0
C8a	148.0
CH ₂	45.0

Predicted in CDCl₃ solvent.

Predicted IR Data

Table 3: Predicted Infrared Spectroscopy Vibration Frequencies for (Quinolin-5-yl)methanamine

Wavenumber (cm ⁻¹)	Vibration Mode
3400-3300	N-H stretch (amine)
3100-3000	C-H stretch (aromatic)
2950-2850	C-H stretch (aliphatic CH ₂)
1620-1580	C=C and C=N stretch (quinoline ring)
1500-1400	Aromatic ring vibrations
1400-1300	CH ₂ bend
1100-1000	C-N stretch

Mass Spectrometry Data

Table 4: Theoretical Mass Spectrometry Data for (Quinolin-5-yl)methanamine

Parameter	Value
Molecular Formula	C ₁₀ H ₁₀ N ₂
Exact Mass	158.0844 g/mol
Molecular Weight	158.20 g/mol
Predicted [M+H] ⁺	159.0922

Experimental Protocols

The following sections detail standardized procedures for obtaining NMR, IR, and MS spectra for a small organic molecule such as (Quinolin-5-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Materials and Equipment:

- NMR spectrometer (e.g., 400 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- (Quinolin-5-yl)methanamine sample (5-10 mg)
- Pipettes and vials

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the (Quinolin-5-yl)methanamine sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

- Transfer: Transfer the solution to a clean NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer's probe.
- Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard ^1H NMR spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum. This typically requires a larger number of scans than ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the spectra and reference them to the residual solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

- Fourier-Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.
- (Quinolin-5-yl)methanamine sample (solid or liquid).
- Spatula.
- Solvent for cleaning (e.g., isopropanol).

Procedure:

- Background Spectrum: Record a background spectrum of the clean ATR crystal.

- Sample Application: Place a small amount of the (Quinolin-5-yl)methanamine sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

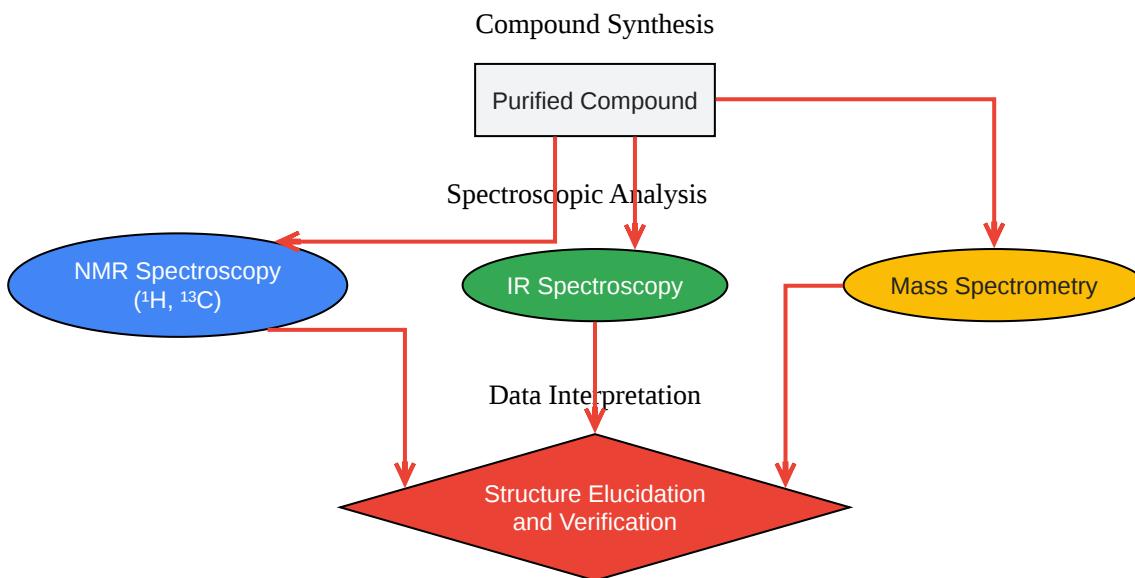
Materials and Equipment:

- Mass spectrometer (e.g., with Electrospray Ionization - ESI)
- Solvent for sample preparation (e.g., methanol, acetonitrile)
- (Quinolin-5-yl)methanamine sample
- Syringe and infusion pump or an LC system

Procedure:

- Sample Preparation: Prepare a dilute solution of the (Quinolin-5-yl)methanamine sample in a suitable solvent (e.g., 1 mg/mL in methanol).
- Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution.
- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.


Visualization of Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of a compound like (Quinolin-5-yl)methanamine.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of (Quinolin-5-yl)methanamine.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Simulate and predict NMR spectra [nmrdb.org]
- 2. app.nmrium.com [app.nmrium.com]
- 3. IR Spectrum Prediction Service - CD ComputaBio [computabio.com]
- To cite this document: BenchChem. [Spectroscopic Data and Characterization of (Quinolin-5-yl)methanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1314836#spectroscopic-data-for-quinolin-5-yl-methanamine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com